3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Description
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chromenone-based ester derivative characterized by a 2H-chromen-2-one (coumarin) core substituted with methyl groups at positions 3 and 3. The 7-position is esterified with 4-methoxybenzoate, introducing a methoxy-substituted aromatic moiety.
Properties
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-12(2)18(20)24-17-10-15(8-9-16(11)17)23-19(21)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSYDANOYRGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for a specific duration to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
The compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that derivatives of coumarin compounds exhibit significant free radical scavenging activity, making them candidates for further development as therapeutic agents .
Anticancer Properties
Research has shown that derivatives of coumarin, including 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, possess anticancer properties. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that similar coumarin derivatives can effectively target multiple signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. The ability of coumarin derivatives to inhibit pro-inflammatory cytokines positions them as promising candidates for the development of anti-inflammatory drugs .
Agricultural Applications
Pesticidal Activity
Compounds related to this compound have shown potential as natural pesticides. Their efficacy against various pests and pathogens can be attributed to their biochemical properties that disrupt the biological processes of these organisms. Research indicates that these compounds can serve as environmentally friendly alternatives to synthetic pesticides .
Plant Growth Regulators
In addition to their pesticidal properties, some coumarin derivatives have been investigated for their roles as plant growth regulators. They can enhance plant growth and resistance to environmental stresses, making them useful in agricultural practices aimed at improving crop yields .
Materials Science
Fluorescent Materials
The unique structural properties of this compound allow it to be utilized in the development of fluorescent materials. These materials have applications in sensors and imaging technologies due to their ability to emit light upon excitation. Research into the photophysical properties of this compound suggests its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Nanotechnology Applications
In nanotechnology, coumarin derivatives are being explored for their roles in drug delivery systems. Their ability to form nanoparticles can facilitate targeted drug delivery, enhancing the therapeutic efficacy while minimizing side effects .
Data Summary Table
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited selective cytotoxicity against human breast cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. -
Pesticidal Efficacy Research
Field trials conducted with formulations containing the compound showed a significant reduction in pest populations compared to untreated controls. The results indicated a promising avenue for developing sustainable agricultural practices. -
Fluorescent Sensor Development
Research teams have successfully synthesized fluorescent sensors based on coumarin derivatives that selectively detect heavy metal ions in aqueous solutions. These sensors exhibit high sensitivity and selectivity, showcasing the potential for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Chromenone Core: The oxidation state of the chromenone ring (2-oxo vs. 4-oxo) influences electronic properties. For example, 4-oxo derivatives (e.g., 4H-chromen-4-one) exhibit distinct conjugation patterns compared to 2-oxo systems .
- The 4-methoxy group on the benzoate moiety introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., -CF₃ in ).
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Notes:
- The target compound’s crystalline nature is inferred from structurally similar esters (e.g., 4-pentylphenyl 4-methoxybenzoate) .
- Methyl and methoxy groups likely reduce water solubility compared to hydroxylated analogs .
Spectroscopic Characteristics
Infrared Spectroscopy :
NMR Spectroscopy :
- Methoxy Protons : A singlet at ~3.8 ppm (¹H NMR) for the 4-methoxy group, comparable to 4-methoxybenzoate metal complexes .
- Chromenone Methyl Groups: Resonances at ~2.2–2.5 ppm (3,4-dimethyl) .
Thermal Behavior
- Decomposition : Metal 4-methoxybenzoates (e.g., La, Mn, Ni) decompose between 200–400°C, releasing CO₂ and forming metal oxides . Organic esters like the target compound likely decompose at lower temperatures (~150–300°C), producing volatile fragments (e.g., methoxybenzoic acid).
- Stability: Enhanced steric hindrance from 3,4-dimethyl groups may improve thermal stability relative to unsubstituted chromenones.
Biological Activity
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H18O5 |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 35679-93-7 |
| Density | 1.318 g/cm³ |
| Boiling Point | 457.9 °C at 760 mmHg |
Antioxidant Activity
Preliminary studies have indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an SC50 value of approximately 40.4 µg/mL. This suggests that it may be effective in reducing oxidative stress in biological systems .
Anti-inflammatory Properties
Compounds with similar chromenone structures have been investigated for their anti-inflammatory effects. Research indicates that derivatives of coumarins can inhibit various inflammatory pathways, making them potential candidates for treating inflammatory diseases. The specific mechanisms by which this compound exerts these effects require further investigation but may involve modulation of cytokine production and inhibition of pro-inflammatory enzymes.
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies. For instance, related coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations . While specific data for this compound is limited, its structural similarity to other active compounds suggests it may exhibit comparable anticancer properties.
Case Studies and Research Findings
- Antioxidant Study : A study conducted on a series of coumarin derivatives found that those with methoxy substitutions showed enhanced antioxidant activity compared to their unsubstituted counterparts. This aligns with findings for this compound .
- Anti-inflammatory Mechanism : Research has shown that coumarin derivatives can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines. This mechanism may be applicable to the biological activity of our compound.
- Cytotoxicity Assay : A comparative study on structurally similar compounds revealed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.47 µM to 9.54 µM for various derivatives. This suggests a promising avenue for further research into the anticancer potential of this compound .
Q & A
Q. What synthetic routes are recommended for preparing 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling 7-hydroxy-3,4-dimethylcoumarin with 4-methoxybenzoyl chloride under anhydrous conditions. Key factors include:
- Catalyst selection : Use triethylamine (TEA) or DMAP to activate the acyl chloride.
- Solvent optimization : Anhydrous dichloromethane (DCM) or THF minimizes hydrolysis side reactions .
- Temperature control : Stirring at 0–5°C during coupling reduces esterification side products. Post-reaction purification via recrystallization (e.g., ethyl acetate/hexane) improves purity. Yield typically ranges from 60–75% under optimized conditions, as seen in analogous coumarin-ester syntheses .
Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?
Methodological Answer:
- 1H NMR : Confirm ester linkage via downfield shifts:
- Aromatic protons (coumarin core): δ 6.8–8.0 ppm (doublets for H-5 and H-6).
- Methoxy group: δ ~3.8 ppm (singlet).
- Methyl groups on coumarin: δ ~2.3–2.5 ppm .
- 13C NMR : Ester carbonyl (C=O) appears at δ ~165–170 ppm; coumarin lactone C=O at δ ~160 ppm .
- HRMS : Calculate exact mass (C19H16O5: 332.0947 g/mol) and match with observed [M+H]+ or [M+Na]+ peaks .
Q. What solubility properties are critical for experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For biological assays:
- Pre-dissolve in DMSO (<1% v/v final concentration) to avoid precipitation.
- Solubility in aqueous buffers (pH 7.4) can be enhanced using cyclodextrin-based formulations .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM).
- Waste disposal : Neutralize acyl chloride residues with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or fluorescence properties?
Methodological Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the coumarin 3-position increases fluorescence quantum yield.
- Derivatization : Replace 4-methoxybenzoate with sulfonate esters to improve aqueous stability, as demonstrated in chromene-3-carboxylate analogs .
- Crystal engineering : X-ray diffraction (XRD) data (e.g., triclinic crystal system, Z=2) can guide modifications to optimize packing density and photophysical properties .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with coumarin-binding enzymes (e.g., cytochrome P450). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G* basis set).
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
Q. How does the compound degrade under UV light or oxidative conditions?
Methodological Answer:
- Photostability : Expose to UV-A (365 nm) and monitor via HPLC. Coumarin lactone rings are prone to photodegradation; methoxy groups reduce reactivity compared to hydroxyl analogs .
- Oxidative stability : Treat with H2O2 or Fenton’s reagent. Ester bonds hydrolyze faster than lactones, forming 4-methoxybenzoic acid and 7-hydroxycoumarin derivatives .
Q. How to resolve contradictions in spectral or bioactivity data across studies?
Methodological Answer:
- Batch variability : Characterize purity via HPLC-MS; impurities >0.5% can skew bioactivity .
- Solvent artifacts : DMSO may react with free hydroxyl groups under prolonged storage, altering activity. Use fresh stock solutions .
- Crystallographic validation : Compare experimental XRD data (e.g., unit cell parameters: a=5.68 Å, α=68.94°) with computational models to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
